4-Methoxy-3-methyl-2-propyl-1H-indole
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Overview
Description
4-Methoxy-3-methyl-2-propyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methyl-2-propyl-1H-indole typically involves the functionalization of the indole nucleus. One common method includes the Japp-Klingemann coupling reaction, where 2-bromo-4-methoxy-3-methylbenzene diazonium chloride reacts with 2-formylcyclohexanone to produce the desired indole derivative .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale organic synthesis techniques, including catalytic hydrogenation and electrophilic substitution reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-methyl-2-propyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Typically used to reduce nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (e.g., bromine) or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various functionalized indole derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
4-Methoxy-3-methyl-2-propyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyl-2-propyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit viral replication by binding to viral enzymes or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
- 4-Methoxy-1H-indole-2-carboxylic acid
- 4-Methyl-1H-indole
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Comparison: 4-Methoxy-3-methyl-2-propyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other indole derivatives. Its methoxy and propyl groups contribute to its unique pharmacological profile, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-methoxy-3-methyl-2-propyl-1H-indole |
InChI |
InChI=1S/C13H17NO/c1-4-6-10-9(2)13-11(14-10)7-5-8-12(13)15-3/h5,7-8,14H,4,6H2,1-3H3 |
InChI Key |
MZUJDXJCIBNBHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(N1)C=CC=C2OC)C |
Origin of Product |
United States |
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